molecular formula C22H17N3O3 B2548348 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1203216-14-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2548348
CAS No.: 1203216-14-1
M. Wt: 371.396
InChI Key: ZNCJHLYQISJBIL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzoyl chloride in the presence of a base such as sodium carbonate to form the intermediate benzodioxin derivative . This intermediate is then reacted with 1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid chloride under anhydrous conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to changes in cellular processes like inflammation, apoptosis, and cell proliferation. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide apart from similar compounds is its unique combination of the benzodioxin and benzodiazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(24-16-7-9-20-21(13-16)28-11-10-27-20)15-6-8-19-18(12-15)23-14-25(19)17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCJHLYQISJBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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